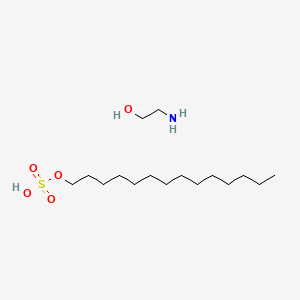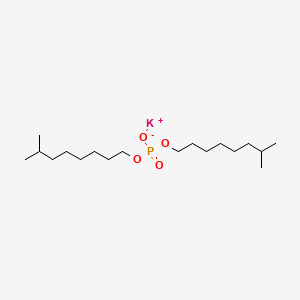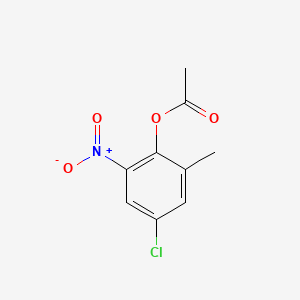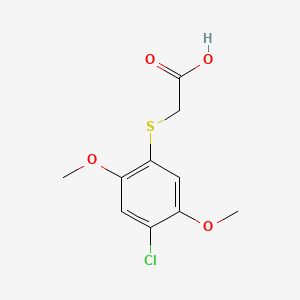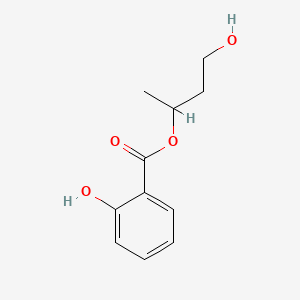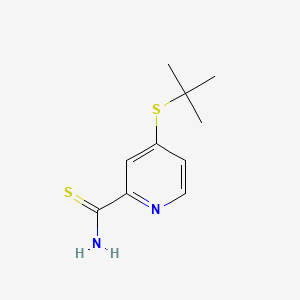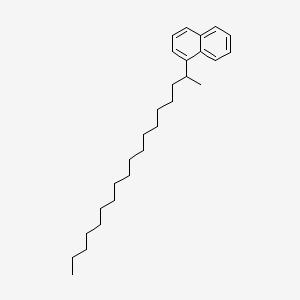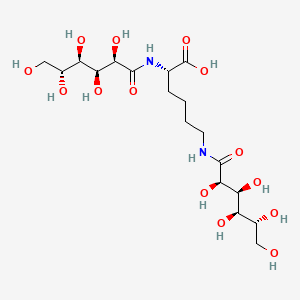
5-Vinylthiazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Vinylthiazolidin-2-one is a heterocyclic compound featuring a five-membered ring structure that includes both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a vinyl group at the fifth position of the thiazolidine ring enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinylthiazolidin-2-one typically involves the condensation of a thiol with an aldehyde or ketone
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. Green chemistry approaches, including the use of recyclable catalysts and solvent-free conditions, are also explored to make the process more environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiazolidine derivatives.
Substitution: The vinyl group allows for various substitution reactions, including halogenation and alkylation, using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or alkylated thiazolidines.
科学的研究の応用
5-Vinylthiazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5-Vinylthiazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, its anticancer activity may be attributed to the inhibition of specific kinases or the induction of apoptosis in cancer cells. The presence of the vinyl group enhances its ability to form covalent bonds with target proteins, leading to more effective inhibition.
類似化合物との比較
Thiazolidine: Lacks the vinyl group, making it less reactive.
Thiazolidin-4-one: Similar structure but with a different substitution pattern.
Thiazolidinedione: Known for its antidiabetic properties but differs in its core structure.
Uniqueness: 5-Vinylthiazolidin-2-one stands out due to the presence of the vinyl group, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in medicinal chemistry and material science.
特性
CAS番号 |
35894-42-9 |
|---|---|
分子式 |
C5H7NOS |
分子量 |
129.18 g/mol |
IUPAC名 |
5-ethenyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C5H7NOS/c1-2-4-3-6-5(7)8-4/h2,4H,1,3H2,(H,6,7) |
InChIキー |
JJKPQDFLJFVJKO-UHFFFAOYSA-N |
正規SMILES |
C=CC1CNC(=O)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


